molecular formula C12H15BrFNO B11169417 N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide

N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide

Cat. No.: B11169417
M. Wt: 288.16 g/mol
InChI Key: NZQPBZKFFVOYSQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide is an organic compound with the molecular formula C12H15BrFNO It is a member of the amide family, characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a dimethylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of N-(4-azido-2-fluorophenyl)-2,2-dimethylbutanamide or N-(4-thiocyanato-2-fluorophenyl)-2,2-dimethylbutanamide.

    Oxidation: Formation of N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanoic acid.

    Reduction: Formation of N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutylamine.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylbutanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C12H15BrFNO/c1-4-12(2,3)11(16)15-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

NZQPBZKFFVOYSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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